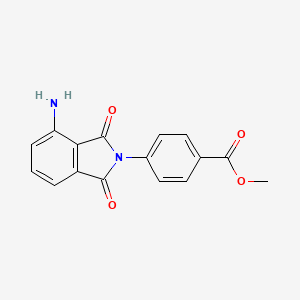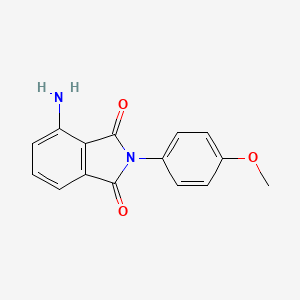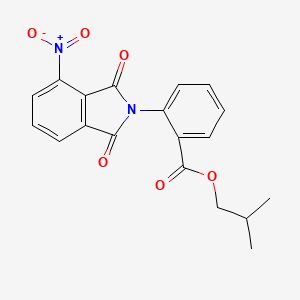
2-(1H-indol-3-yl)-N-tritylethanamine
Übersicht
Beschreibung
Indole is a heterocyclic compound that is widely distributed in the natural world and is a core component of many biologically active compounds . The indole ring is present in many important molecules such as tryptophan, an essential amino acid, and serotonin, a neurotransmitter .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in medicinal chemistry due to their diverse biological activities . Various synthetic strategies have been developed, including the Fischer indole synthesis, Bartoli indole synthesis, and others .
Molecular Structure Analysis
The indole molecule consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes two electrons to the aromatic system, making indole aromatic .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and others . The reactivity of indole derivatives can be influenced by the nature and position of substituents on the indole ring .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-tritylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2/c1-4-12-24(13-5-1)29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)31-21-20-23-22-30-28-19-11-10-18-27(23)28/h1-19,22,30-31H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECCMWWXQDAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B3824683.png)
![N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3824686.png)
![2-[bis(ethylsulfonyl)methylene]-5-phenyl-1,3-oxazolidine](/img/structure/B3824689.png)
![methyl 4-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B3824692.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3824718.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)
![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)
